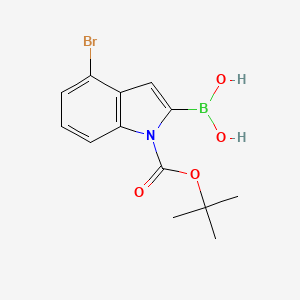

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

概要

説明

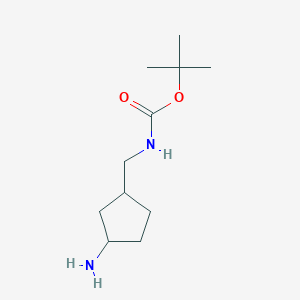

Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate, or 6-HM-I-C, is an organic compound belonging to the class of indole carboxylates. It is a derivative of indole, a naturally occurring aromatic hydrocarbon found in many plants and animals. 6-HM-I-C is a versatile compound with multiple applications in synthetic chemistry, biomedical research, and drug discovery. It is widely used as a synthetic intermediate in the synthesis of other indole-based compounds.

科学的研究の応用

Crystal Structure Analysis

Scientific Field

This application falls under the field of Crystallography .

Summary of the Application

The tert-butyl group is used in the synthesis of phenol-based pendant-arm precursors. These precursors are used in the study of their redox properties and the creation of biomimetic complexes .

Methods of Application

The synthesis of 2,4-di-tert-butyl-6-hydroxymethylphenol is based on a reported literature procedure. The phenol hydroxy group participates in an intramolecular O—H O hydrogen bond with the pendant alcohol group, forming an S(6) ring .

Results or Outcomes

The bond length involving the phenolic oxygen is 1.3820 (19) A ̊ , which contrasts with that of the alcoholic oxygen which is 1.447 (2) A ̊ . The former is conjugated with the aromatic ring and so leads to the observed shorter bond length .

tert-Butylation of Carboxylic Acids and Alcohols

Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .

Methods of Application

A simple and safe tert-butylation reaction was developed. Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .

Results or Outcomes

All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Synthesis of Dihydroisoquinoline Derivatives

Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The tert-butyl group is used in the synthesis of dihydroisoquinoline derivatives. These derivatives are used in the study of their biological properties .

Methods of Application

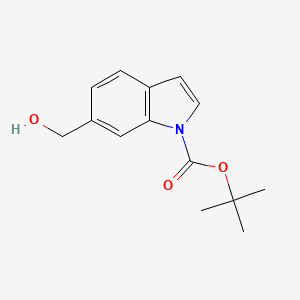

The synthesis of tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is based on a reported literature procedure. The compound is stored in a sealed, dry environment at 2-8°C .

Results or Outcomes

.

Synthesis of Pyridinylcarbamate Derivatives

Summary of the Application

The tert-butyl group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .

特性

IUPAC Name |

tert-butyl 6-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFFNTQPJJEVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)